Welcome to the BenchChem Online Store!
molecular formula C11H16O2S B8444998 3-Isopropyl-4-propylthiophene-2-carboxylic acid

3-Isopropyl-4-propylthiophene-2-carboxylic acid

Cat. No. B8444998
M. Wt: 212.31 g/mol
InChI Key: DWPRSTURQLMTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08003800B2

Procedure details

1-Chloro-4-methyl-2-propyl-pent-1-en-3-one (29.7 g, 170 mmol) is reacted with mercaptoacetic acid ethyl ester (40.9 g, 340 mmol) in analogy to the procedure given for Intermediate A7 to give 3-isopropyl-4-propyl-thiophene-2-carboxylic acid (11.0 g) as colourless crystals; 1H NMR (CD3OD): δ 7.21 (s, 1H), 3.83 (hept, J=7.0 Hz, 1H), 2.60 (t, J=7.6 Hz, 2H), 1.70-1.56 (m, 2H), 1.33 (d, J=7.6 Hz, 6H), 0.99 (t, J=7.6 Hz, 3H).
Name
1-Chloro-4-methyl-2-propyl-pent-1-en-3-one
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
40.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate A7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]=[C:3]([CH2:9][CH2:10][CH3:11])[C:4](=O)[CH:5]([CH3:7])[CH3:6].C([O:14][C:15](=[O:18])[CH2:16][SH:17])C>>[CH:5]([C:4]1[C:3]([CH2:9][CH2:10][CH3:11])=[CH:2][S:17][C:16]=1[C:15]([OH:18])=[O:14])([CH3:7])[CH3:6]

Inputs

Step One
Name
1-Chloro-4-methyl-2-propyl-pent-1-en-3-one
Quantity
29.7 g
Type
reactant
Smiles
ClC=C(C(C(C)C)=O)CCC
Name
Quantity
40.9 g
Type
reactant
Smiles
C(C)OC(CS)=O
Step Two
Name
Intermediate A7
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(SC=C1CCC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 30.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.